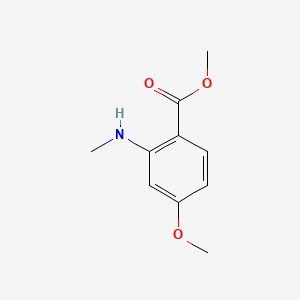

Methyl 4-methoxy-2-(methylamino)benzoate

Descripción

Methyl 4-methoxy-2-(methylamino)benzoate is a substituted benzoate ester featuring a methoxy group at the 4-position and a methylamino group at the 2-position of the aromatic ring. For instance, methyl 4-amino-2-methoxybenzoate is a component of Alizapride (an antiemetic) , and methyl 2-(methylamino)benzoate derivatives are explored in pesticide formulations .

Propiedades

IUPAC Name |

methyl 4-methoxy-2-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11-9-6-7(13-2)4-5-8(9)10(12)14-3/h4-6,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPACWBYMNFXWTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methoxy-2-(methylamino)benzoate typically involves the methylation of 4-amino-2-methoxybenzoic acid. One common method includes the reaction of 4-amino-2-methoxybenzoic acid with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, followed by extraction and purification steps to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 4-methoxy-2-(methylamino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Substitution: The methoxy and methylamino groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.

Aplicaciones Científicas De Investigación

Methyl 4-methoxy-2-(methylamino)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of Methyl 4-methoxy-2-(methylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylamino groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs of methyl 4-methoxy-2-(methylamino)benzoate, highlighting differences in substituents, properties, and applications:

Key Findings from Comparative Analysis:

Functional Group Modifications: Replacing the 4-methoxy group with an amino or acetamido group (e.g., methyl 4-amino-2-methoxybenzoate) introduces hydrogen-bonding capabilities, which can enhance solubility or receptor affinity .

Stability and Degradation: Tribenuron-methyl degrades under light exposure via first-order kinetics, yielding triazine and sulfonamide byproducts . In contrast, this compound’s stability remains unstudied, but its lack of sulfonylurea groups may reduce photolytic sensitivity.

Synthetic Routes: this compound analogs are synthesized via nucleophilic substitution or esterification. For example, methyl 4-methoxy-2-(phenylethynyl)benzoate is prepared via triflic acid-mediated cyclization , while Tribenuron-methyl involves triazine coupling .

Actividad Biológica

Methyl 4-methoxy-2-(methylamino)benzoate, also known as a derivative of benzoic acid, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 195.22 g/mol. The structure features a methoxy group (-OCH₃) and a methylamino group (-NH(CH₃)₂) attached to a benzoate ring, which contributes to its unique chemical properties. These functional groups are crucial for the compound's reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its interactions with various biological targets:

- Antimicrobial Activity: Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties, suggesting potential applications in treating infections.

- Anti-inflammatory Effects: Research has shown that this compound can suppress the inflammatory response in macrophages. Specifically, it reduces the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α when tested on RAW 264.7 macrophages exposed to lipopolysaccharide (LPS).

- Mechanism of Action: The nitro group present in related compounds may undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to either inhibition or activation of specific pathways.

Study on Anti-inflammatory Properties

A significant study focused on the anti-inflammatory properties of this compound demonstrated its effectiveness in attenuating inflammation in vitro. The compound was tested on RAW 264.7 macrophages, showing a marked decrease in cytokine release upon LPS stimulation. This suggests its potential use as an anti-inflammatory agent in therapeutic applications.

Antimicrobial Evaluation

Another investigation evaluated the antimicrobial efficacy of similar compounds derived from benzoic acid derivatives. Results indicated that these compounds exhibited varying degrees of activity against several bacterial strains, reinforcing the need for further exploration into their pharmacological potential.

Comparative Analysis with Related Compounds

The following table highlights the structural features and unique characteristics of this compound compared to related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Methoxy and methylamino groups | Potential anti-inflammatory and antimicrobial |

| Methyl 4-(methylamino)benzoate | Methylamino group only | Primarily used in pharmaceuticals |

| Methyl 2-methoxybenzoate | Lacks amino group | Commonly used as a flavoring agent |

| Methyl 3-(methylamino)benzoate | Different position of amino group | Potentially different biological activity |

This comparative analysis underscores the distinctiveness of this compound due to its specific combination of functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.